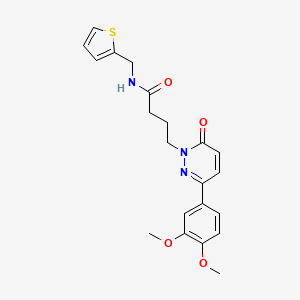
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Target
The compound has been investigated as a potential antibacterial target. Specifically, it interacts with a key enzyme called 3,4-Dihydroxy-2-butanone-4-phosphate synthase (DHBPs) . DHBPs play a critical role in the biosynthesis of riboflavin (vitamin B12). In bacteria, riboflavin is essential for survival and growth. If bacteria cannot acquire sufficient riboflavin from their environment, they must synthesize it internally. DHBPs convert ribulose-5-phosphate (Ru5P) into 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) and formate, which are crucial precursors for riboflavin synthesis. Since humans lack the ability to synthesize riboflavin, enzymes like DHBPs involved in riboflavin biosynthesis become potential targets for antibacterial drugs .
Structural Biology and Drug Design
Understanding the three-dimensional structure of DHBPs is essential for designing novel antibacterial agents. By cloning, expressing, and purifying DHBPs from Streptococcus pneumoniae, researchers can analyze its structure and identify potential binding sites for drug molecules. This knowledge serves as a foundation for structure-based drug design, aiming to develop next-generation antibiotics that specifically inhibit DHBPs .
Metabolic Pathway Studies
Studying the role of this compound in riboflavin biosynthesis sheds light on metabolic pathways. Researchers investigate how DHBPs interact with other enzymes and metabolites within the riboflavin pathway. Insights gained from these studies contribute to our understanding of microbial metabolism and may lead to innovative therapeutic strategies .
Enzyme Kinetics
DHBPs exhibit enzymatic activity in the presence of magnesium ions (Mg2+). Under optimal conditions (25°C and pH 7.5), DHBPs efficiently convert ribulose-5-phosphate to DHBP and formate. Detailed kinetic studies help elucidate the catalytic mechanism and substrate specificity of DHBPs, providing valuable information for drug development .
Synthetic Biology
Researchers explore the potential of DHBPs in synthetic biology applications. By manipulating the riboflavin biosynthesis pathway, they can enhance riboflavin production or engineer bacteria to produce other valuable compounds. DHBPs play a central role in these endeavors, making them a subject of interest in synthetic biology research .
Nutritional Science
Riboflavin is an essential nutrient for humans, involved in various metabolic processes. While we cannot synthesize riboflavin ourselves, understanding its biosynthesis in bacteria provides insights into nutritional requirements. Additionally, studying DHBPs may reveal ways to enhance riboflavin availability in food sources or supplements .
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-27-18-9-7-15(13-19(18)28-2)17-8-10-21(26)24(23-17)11-3-6-20(25)22-14-16-5-4-12-29-16/h4-5,7-10,12-13H,3,6,11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWIQGWWORPXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

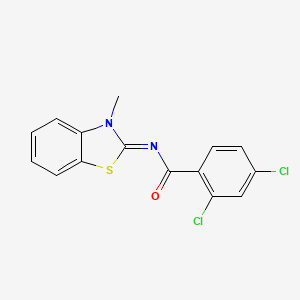
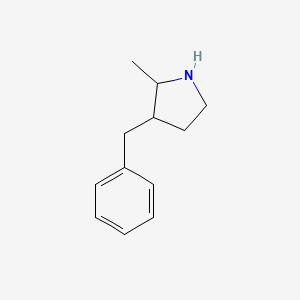
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)
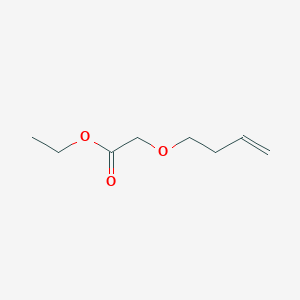
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2580348.png)
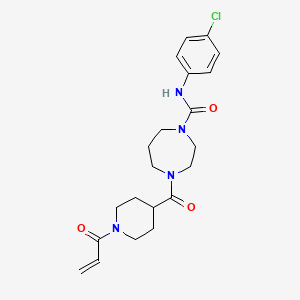
![4-[[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2580351.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2580353.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2580358.png)
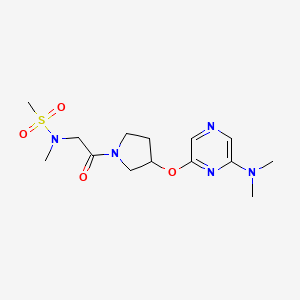
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide](/img/structure/B2580361.png)
![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2580362.png)